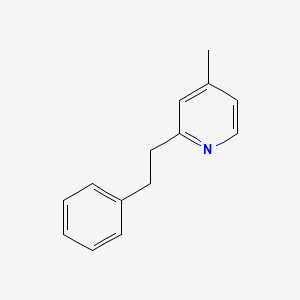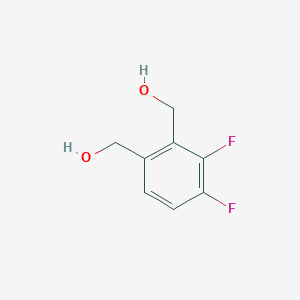
6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine is a synthetic organic compound that features a quinoline and benzofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine typically involves multi-step organic reactions. One common method includes the bromination of quinoline followed by coupling with a benzofuran derivative. The reaction conditions often involve the use of solvents like dioxane and reagents such as hydrogen chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce different functional groups onto the quinoline or benzofuran rings.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Possible use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for 6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and benzofuran moieties. These interactions can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-(piperazin-1-yl)quinoline: Shares the quinoline core but differs in the substituent groups.
6-Bromo-quinolin-2-yl-1,1,1-trifluoropropan-2-ol: Another quinoline derivative with different functional groups.
Uniqueness
6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine is unique due to the combination of the quinoline and benzofuran moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H13BrN2O |
|---|---|
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine |
InChI |
InChI=1S/C17H13BrN2O/c18-12-6-7-14-11(9-12)5-8-17(19-14)20-15-10-21-16-4-2-1-3-13(15)16/h1-9,15H,10H2,(H,19,20) |
InChI-Schlüssel |
PHPJALVVBCSQNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC=C2O1)NC3=NC4=C(C=C3)C=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-,methyl ester](/img/structure/B8452047.png)


![8-Amino-5,5-dimethyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8452065.png)


![[4-(2-Chloro-pyridin-3-yl)-[1,3,5]triazin-2-yl]-methyl-amine](/img/structure/B8452083.png)

![3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-Indole-5-acetic acid ethyl ester](/img/structure/B8452096.png)


